molecular formula C62H104O31 B3028739 Terrestroside B CAS No. 300817-18-9

Terrestroside B

Cat. No.: B3028739
CAS No.: 300817-18-9
M. Wt: 1345.5 g/mol
InChI Key: BTWPDEGCCHXZQG-JWPYDJEPSA-N
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Description

Terrestroside B is a natural product found in the plant Tribulus terrestris, commonly known as puncture vine. This compound belongs to the class of furostanol saponins, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including its use in traditional medicine for treating various ailments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terrestroside B involves complex organic reactions. One of the methods includes the extraction from Tribulus terrestris using solvents like methanol. The extract is then subjected to chromatographic techniques to isolate this compound. The synthetic route may involve the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-time of flight mass spectrometry (UPLC-TOF/MS) for qualitative characterization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant Tribulus terrestris. The process includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques. The production is carried out under controlled conditions to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Terrestroside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Terrestroside B has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in chromatographic studies and for the synthesis of other saponins.

    Biology: Studied for its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and cardioprotective effects.

    Industry: Utilized in the development of natural health products and supplements.

Mechanism of Action

The mechanism of action of Terrestroside B involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. The compound may exert its effects by binding to specific receptors, leading to the activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

    Terrestroside A: Another furostanol saponin found in Tribulus terrestris with similar biological activities.

    Tribuluside A: A related saponin with distinct structural features and biological properties.

    Terrestrosin K: A compound with a similar structure but different functional groups.

Uniqueness of Terrestroside B: this compound is unique due to its specific structural configuration and the presence of particular sugar moieties. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13S,16S,18S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H104O31/c1-23(20-81-54-48(78)45(75)41(71)34(17-63)86-54)9-14-62(80-6)24(2)37-33(93-62)16-30-28-8-7-26-15-27(10-12-60(26,4)29(28)11-13-61(30,37)5)85-58-52(92-57-49(79)44(74)38(68)25(3)84-57)51(43(73)35(18-64)87-58)90-59-53(91-56-47(77)40(70)32(67)22-83-56)50(42(72)36(19-65)88-59)89-55-46(76)39(69)31(66)21-82-55/h23-59,63-79H,7-22H2,1-6H3/t23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,43-,44-,45+,46-,47-,48-,49-,50+,51+,52-,53-,54-,55+,56+,57+,58-,59+,60+,61+,62-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWPDEGCCHXZQG-JWPYDJEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H104O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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